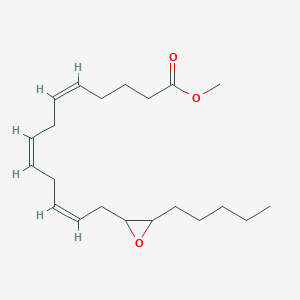
(+/-)14(15)-Epetre methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)14(15)-Epetre methyl ester typically involves the epoxidation of 8,11,14-eicosatrienoic acid. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group into the fatty acid chain. The methyl esterification is then carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk handling of 8,11,14-eicosatrienoic acid and the use of industrial-grade oxidizing agents and catalysts to ensure high yield and purity. The final product is often formulated in hexane or other solvents for ease of use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)14(15)-Epetre methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Oxidation: Leads to the formation of diols.
Reduction: Results in various reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(+/-)14(15)-Epetre methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and specialized lipid-based products.
Wirkmechanismus
The mechanism of action of (+/-)14(15)-Epetre methyl ester involves its interaction with lipid signaling pathways. The compound is known to modulate the activity of various enzymes involved in lipid metabolism, such as cytochrome P450 enzymes. It also affects the expression of genes related to inflammation and oxidative stress, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(±)14(15)-EpEDE: The free base form of (+/-)14(15)-Epetre methyl ester.
Dihomo-γ-linolenic acid: The precursor fatty acid from which this compound is derived.
Other epoxy fatty acids: Such as (±)8(9)-EpEDE and (±)11(12)-EpEDE.
Uniqueness
This compound is unique due to its greater lipid solubility compared to its free base form. This property makes it more amenable for formulation in lipid-based diets and dietary supplements. Additionally, its specific epoxide structure allows it to interact uniquely with lipid signaling pathways, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11- |
InChI-Schlüssel |
MQCWCUDQEBWUAM-PHTXUDHCSA-N |
Isomerische SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
Kanonische SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
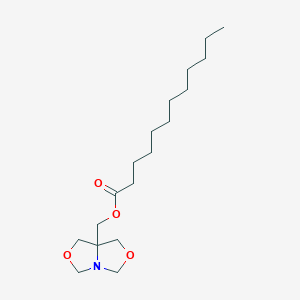

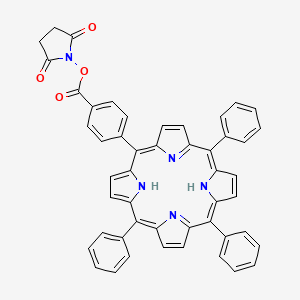
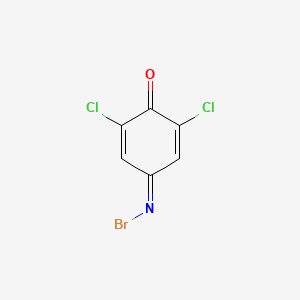
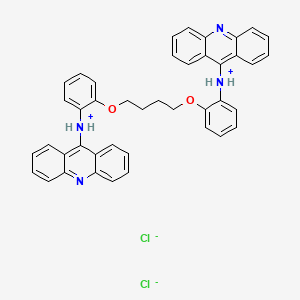
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
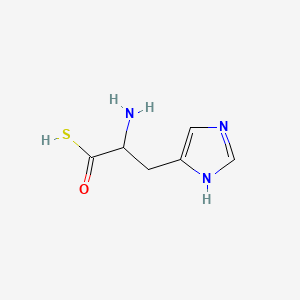
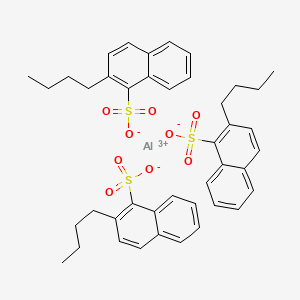
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)

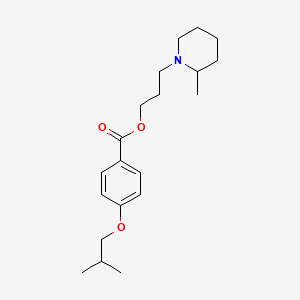
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
